2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide, also known as Dazomet, is a potent fungicide and soil sterilant that has been widely used in agriculture and horticulture. It is a white crystalline powder that is soluble in water and has a molecular weight of 233.07 g/mol. Dazomet is known for its ability to control a wide range of soil-borne fungi and nematodes, making it an important tool for crop protection.
Mechanism Of Action
The mechanism of action of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is thought to involve the release of toxic gases, such as methyl isothiocyanate (MITC), upon contact with moisture in the soil. MITC is a potent fumigant that can penetrate soil pores and kill soil-borne pathogens. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been shown to stimulate the growth of beneficial microorganisms in the soil, which can help to suppress pathogenic organisms.
Biochemical And Physiological Effects
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been shown to have minimal toxicity to mammals, birds, and fish. However, it can be toxic to bees and other pollinators if not used properly. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide can cause skin and eye irritation and should be handled with care.
Advantages And Limitations For Lab Experiments
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it accessible to researchers with limited budgets. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide is effective against a wide range of soil-borne pathogens, making it a useful tool for studying plant-microbe interactions. However, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide can be difficult to handle and requires specialized equipment for fumigation experiments.
Future Directions
There are several areas of research that could benefit from further study of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide. One area of interest is the potential for 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide to be used in combination with other fungicides and nematicides to improve efficacy and reduce the risk of resistance. In addition, more research is needed to understand the long-term effects of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide on soil health and microbial communities. Finally, there is a need for alternative methods of soil sterilization that are more sustainable and environmentally friendly than chemical fumigation.
Synthesis Methods
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide can be synthesized by the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydrochloric acid to yield the final product. The synthesis of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide is relatively simple and can be carried out on a large scale.
Scientific Research Applications
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been extensively studied for its efficacy in controlling soil-borne pathogens. It has been shown to be effective against a wide range of fungi, including Fusarium, Rhizoctonia, and Pythium. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been shown to have nematicidal properties, making it useful for controlling plant-parasitic nematodes.
properties
CAS RN |
13667-37-3 |
---|---|
Product Name |
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide |
Molecular Formula |
C5H4Cl2N2OS |
Molecular Weight |
211.07 g/mol |
IUPAC Name |
2,2-dichloro-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H4Cl2N2OS/c6-3(7)4(10)9-5-8-1-2-11-5/h1-3H,(H,8,9,10) |
InChI Key |
FUQXYHJECTWVJI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)C(Cl)Cl |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C(Cl)Cl |
Other CAS RN |
13667-37-3 |
synonyms |
2,2-dichloro-N-(1,3-thiazol-2-yl)acetamide |
Origin of Product |
United States |
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